molecular formula C7H9N3O B2439105 5-Amino-6-methylpyridine-2-carboxamide CAS No. 1314934-31-0

5-Amino-6-methylpyridine-2-carboxamide

Cat. No. B2439105
M. Wt: 151.169
InChI Key: LPDJXUUDOSPDTQ-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Amino-6-methylpyridine-2-carboxamide is 1S/C7H9N3O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) . This indicates that the molecule consists of a pyridine ring with an amino group at the 5th position, a methyl group at the 6th position, and a carboxamide group at the 2nd position .


Physical And Chemical Properties Analysis

5-Amino-6-methylpyridine-2-carboxamide is a powder at room temperature .

Scientific Research Applications

Non-Linear Optical Properties and Anticancer Activity

  • A study by Jayarajan et al. (2019) synthesized derivatives of 5-Amino-6-methylpyridine-2-carboxamide and examined their non-linear optical (NLO) properties. These compounds showed potential in inhibiting tubulin polymerization, suggesting possible anticancer activity.

Chemical Synthesis and Structural Analysis

  • Research by Pathirana et al. (2013) explored the synthesis of a related compound, revealing a side-reaction and identifying a by-product through NMR analysis.

Synthesis Optimization in Drug Development

  • Fray et al. (2010) detailed the optimization of synthesis steps for a Nav1.8 sodium channel modulator, involving a derivative of 5-Amino-6-methylpyridine-2-carboxamide.

Anticoccidial Activity

  • A study by Morisawa et al. (1977) synthesized nitropyridinecarboxamides, including variants of 5-Amino-6-methylpyridine-2-carboxamide, and assessed their efficacy against Eimeria tenella, demonstrating anticoccidial properties.

Kinase Inhibition and Antitumor Activity

  • Research by Lombardo et al. (2004) identified 5-Amino-6-methylpyridine-2-carboxamide derivatives as potent Src/Abl kinase inhibitors with promising antitumor activity in preclinical assays.

Electrocatalytic Carboxylation

  • A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of a related compound, leading to the formation of 6-aminonicotinic acid, a derivative of 5-Amino-6-methylpyridine-2-carboxamide.

Antimicrobial Activity

  • Research by Kolisnyk et al. (2015) explored the synthesis of derivatives and assessed their antimicrobial activity, providing insights into potential applications in antimicrobial treatments.

Efficient Synthesis for Receptor Antagonism

  • A study by Hirokawa et al. (2000) described an efficient synthesis method for a derivative of 5-Amino-6-methylpyridine-2-carboxamide, used in dopamine and serotonin receptor antagonism.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJXUUDOSPDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-methylpyridine-2-carboxamide

CAS RN

1314934-31-0
Record name 5-amino-6-methylpyridine-2-carboxamide
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